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Cat. No.: B15556278

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known as C.I. 11210, is a monoazo dye used in the textile industry and
in hair dye formulations.[1][2] Its chemical name is 2,2'-[[3-Methyl-4-[(4-
nitrophenyl)azo]phenyllimino]bisethanol. Given its potential for human exposure, a thorough
understanding of its toxicological profile is essential for risk assessment and ensuring
consumer safety. This technical guide provides a comprehensive overview of the available
safety data for Disperse Red 17, with a focus on quantitative data, experimental
methodologies, and an exploration of its potential mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of Disperse Red 17 is presented below. It is
important to note that the purity of the tested substance in various studies has been reported
with different amounts of dispersant, which can influence the observed results.[3]
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Property Value Reference
Molecular Formula C17H20N404 [3]
Molecular Weight 344.37 g/mol [3]
Melting Point 150-152 °C [3]
Boiling Point Decomposition at 175°C [3]

3.575 (for a 31.5% purity
log Po/w [3]

sample)

Toxicological Profile
Acute Toxicity

Disperse Red 17 exhibits low acute oral toxicity.[3] No data is available for acute dermal or
inhalation toxicity.[3]

Table 1: Acute Oral Toxicity of Disperse Red 17[3]

Dose
Species Guideline Method Vehicle Results
(mg/kg bw)
LDso > 2000
mg/kg bw. No
Based on J g-
mortality or
Rat OECD 401 Gavage Water 2000 )
o signs of
(Limit Test) )
systemic
toxicity.

A limit test was conducted based on OECD Guideline 401.[3]
o Test System: Groups of 5 male and 5 female rats were used.

o Dose Administration: A single dose of 2000 mg/kg body weight was administered by gastric
gavage.[3] A preliminary range-finding study with dose levels from 100 to 2000 mg/kg bw
was performed to select the limit dose.[3]
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e Observations: Animals were observed for mortality and clinical signs at 1, 2, and 4 hours
after dosing and then daily for 14 days.[3] Body weights were recorded on days 1, 8, and 15.

[3]

o Endpoint: The study aimed to determine the LDso value. A macroscopic examination of the
main organs was performed after autopsy.[3]

Irritation and Corrosivity

Disperse Red 17 is not considered to be a skin irritant but is classified as a slight eye irritant.

[3]

Table 2: Irritation Potential of Disperse Red 17[3]

Test Species Guideline Method Results

0.5 g of the

substance was o
) Not irritating. No
o : applied to the : .
Skin Irritation Rabbit OECD 404 ) signs of irritation
skin for 4 hours
] were observed.
under a semi-

occlusive patch.

0.1 g of the neat
substance was

Eye Irritation Rabbit OECD 405 instilled into the Slightly irritating.
eye without

rinsing.

The study was performed according to OECD Guideline 404.[3]
o Test System: 3 female rabbits were used.

e Procedure: 0.5 g of the test substance, moistened with water, was applied to a 6.25 cm? area
of intact skin.[3] A semi-occlusive patch was applied for a 4-hour period.[3]

o Observations: Skin reactions were observed and scored at specified intervals after patch
removal.
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The study was conducted in compliance with OECD Guideline 405.[3]
o Test System: Rabbits were used for this study.

e Procedure: 0.1 g of the neat substance was applied once to the right eye of each animal
without rinsing.[3] The left eye served as a control.[3]

o Observations: Ocular reactions were recorded at 1, 24, 48, and 72 hours after instillation and
evaluated according to a modified Kay and Calandra scale.[3]

Skin Sensitization

Disperse Red 17 is considered to have a sensitizing potential.[4][5] While a specific Local
Lymph Node Assay (LLNA) with a calculated EC3 value for Disperse Red 17 was not found in
the reviewed literature, the GHS classification indicates it may cause an allergic skin reaction.
[4] Clinical patch tests have shown that Disperse Red 17 can cause sensitizing properties in
humans.[3]

Genotoxicity

Disperse Red 17 has shown mixed results in genotoxicity assays. It was mutagenic in an in
vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene
mutation test (HPRT assay).[3] However, it was not mutagenic in an in vivo mammalian
erythrocyte micronucleus test.[3]

Table 3: Genotoxicity of Disperse Red 17[3]
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Test L Metabolic Concentrati
Test Guideline L Results
System Activation ons/Doses
S. Mutagenic in
typhimurium TA98 (with
strains TA98, ) and without
With and 3-5000 p
Ames Test TA100, OECD 471 ) S9) and
without S9 g/plate ]
TA1535, TA100 (with
TA1537, and without
TA102 S9).
Mutagenic. A
Exp 1 (-S9):
dose-
120.9-725.3
i dependent
HPRT Gene Chinese ) pg/ml; Exp 1 ) )
) With and increase in
Mutation Hamster V79 OECD 476 ) (+S9): 241.7-
without S9 mutant
Assay Cells 1632 pg/ml;
frequency
Exp 2 (-S9):
was
17-153 pg/ml
observed.
Not
mutagenic. A
statistically
significant
increase in
micronuclei at
) 437.5, 875, the highest
In vivo
] ) 1750 mg/kg dose after
Micronucleus  NMRI mice OECD 474 N/A
bw (oral 48h was not
Test )
gavage) considered
biologically
relevant as it
fell within the
historical

control data

range.

The study was conducted according to OECD Guideline 471.[3]
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e Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.

e Procedure: The plate incorporation method was used. Eight concentrations of Disperse Red
17, ranging from 3 to 5000 p g/plate , were tested in the presence and absence of a
metabolic activation system (S9 mix).[3]

e Endpoint: The number of revertant colonies was counted and compared to the solvent
control.

The study was performed in compliance with OECD Guideline 476.[3]
o Test System: Chinese Hamster V79 cells.

e Procedure: Duplicate cultures were treated with various concentrations of Disperse Red 17
in two independent experiments, with and without S9 mix.[3] Treatment times were 4 hours
(with and without S9) and 24 hours (without S9).[3]

« Endpoint: The frequency of mutations at the hypoxanthine-guanine phosphoribosyl
transferase (hprt) locus was determined.

The study followed OECD Guideline 474.[3]

Test System: Groups of 5 male NMRI mice per dose.

o Dose Administration: A single oral administration by gavage at doses of 437.5, 875, and
1750 mg/kg body weight.

e Procedure: Bone marrow was collected 24 and 48 hours after treatment. Polychromatic
erythrocytes (PCEs) were analyzed for the presence of micronuclei. At least 2000 PCEs per
animal were scored.[3]

o Endpoint: The frequency of micronucleated PCEs was determined.

Carcinogenicity

The available data on the carcinogenicity of Disperse Red 17 is insufficient to make a definitive
assessment. A skin painting study was deemed inadequate due to limitations in reporting and
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experimental design.[3] No long-term carcinogenicity studies by the oral route, such as those
conducted by the National Toxicology Program (NTP), were found for Disperse Red 17.[6][7]

Reproductive and Developmental Toxicity

Based on the available data, Disperse Red 17 does not show reproductive or developmental
toxicity at the tested doses.

Table 4: Reproductive and Developmental Toxicity of Disperse Red 17[4][8]
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Doses NOAEL e
e
Study Type  Species Guideline (mglkg (mglkg Ei );I
indings
bw/day) bw/day) L
No adverse
effects on
embryonic or
fetal
development.
Maternal: 30; Maternal
Development i
o Rat OECD 414 0, 10, 30,200 Development toxicity
al Toxicity
al: 200 (reduced
body weight
gain)
observed at
200 mg/kg
bw/day.
No adverse
effects on
reproductive
performance
or offspring
development.
Parental )
. Systemic
One- Systemic: 10; S
. . toxicity In
Generation Reproductive:
) Rat OECD 415 0, 10, 30, 200 parents
Reproduction 200; o
. i (hemosiderin
Toxicity Offspring: o
deposition in
200

the spleen of
females)
observed at
30 and 200
mg/kg
bw/day.

This study was conducted according to OECD Guideline 414.[4][8]
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o Test System: Pregnant Sprague-Dawley rats.

o Dose Administration: The test substance was administered by oral gavage from gestation
day 6 to 15.

o Observations: Dams were observed for clinical signs, body weight, and food consumption. At
termination, uterine contents were examined, and fetuses were evaluated for external,
visceral, and skeletal abnormalities.

o Endpoints: Maternal toxicity, and developmental endpoints including fetal viability, growth,
and morphology.

This study followed OECD Guideline 415.[4][8][9]
o Test System: Male and female Sprague-Dawley rats.

o Dose Administration: The test substance was administered daily by oral gavage to the
parental (FO) generation for a pre-mating period, during mating, and through gestation and
lactation for females.

o Observations: Parental animals were observed for effects on mating, fertility, pregnancy, and
parturition. The F1 generation was observed for viability, growth, and development until
weaning.

o Endpoints: Parental systemic toxicity, reproductive performance, and offspring viability and
growth.

Mechanism of Toxicity and Signaling Pathways

The precise molecular signaling pathways affected by Disperse Red 17 have not been
extensively elucidated in the available literature. However, as an azo dye, its toxicity is likely
linked to its metabolism. Azo dyes can be cleaved by azoreductases, particularly by the gut
microbiota, to form aromatic amines. In the case of Disperse Red 17, this would likely result in
the formation of p-nitroaniline and N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine.

Aromatic amines are a class of chemicals with known toxicological properties, including
carcinogenicity and genotoxicity.[3] The toxicity of these metabolites could be a key factor in
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the overall toxicological profile of Disperse Red 17. Some azo dyes and their metabolites have
been shown to induce oxidative stress.[5]

The diagram below illustrates the general metabolic activation pathway for azo dyes and the
potential for subsequent toxicity.

Cellular Effects

Exposure Metabolism Oxidative Stress
Disperse Red 17 Metabolic Cleavage, | Azoreductases (Gut Microbiota/Liver) —>

Click to download full resolution via product page

Caption: General metabolic pathway of azo dyes leading to potential toxicity.

Conclusion

Disperse Red 17 demonstrates low acute oral toxicity and is not a skin irritant, though it is a
slight eye irritant. It has a potential for skin sensitization. In vitro genotoxicity tests were
positive, but an in vivo micronucleus test was negative. No evidence of reproductive or
developmental toxicity was observed at the tested doses. The available data on carcinogenicity
is insufficient for a conclusive assessment. The Scientific Committee on Consumer Safety
(SCCS) concluded in 2013 that Disperse Red 17 is safe for use as an ingredient in non-
oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye
formulations at a maximum concentration of 2.0%, provided the nitrosamine content is below
50 ppb and it is not used with nitrosating agents. Further research into the specific molecular
signaling pathways affected by Disperse Red 17 and its metabolites would provide a more
complete understanding of its toxicological profile.

Experimental Workflows
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The following diagram illustrates a general workflow for the toxicological assessment of a
chemical substance like Disperse Red 17, incorporating the key studies discussed in this
guide.
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Caption: A generalized workflow for toxicological safety assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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